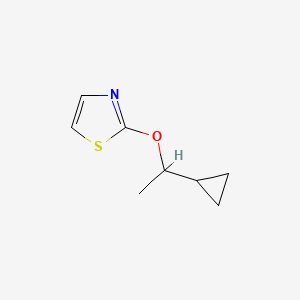

2-(1-Cyclopropylethoxy)-1,3-thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-cyclopropylethoxy)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-6(7-2-3-7)10-8-9-4-5-11-8/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMUWWYDBDIAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 1 Cyclopropylethoxy 1,3 Thiazole

Retrosynthetic Analysis and Strategic Considerations for 2-(1-Cyclopropylethoxy)-1,3-thiazole

A retrosynthetic analysis of this compound identifies two primary disconnection points. The most logical disconnection is at the ether linkage (C-O bond), which simplifies the target molecule into two key synthons: a 1,3-thiazole nucleus bearing a reactive group at the 2-position (such as a hydroxyl or halo group) and the chiral alcohol, 1-cyclopropylethanol (B1359789), or a corresponding alkyl halide.

A second disconnection strategy involves breaking the bonds that form the thiazole (B1198619) ring itself. This approach leads back to simpler, acyclic precursors that can be cyclized to form the heterocyclic core. For instance, this could involve precursors for a Hantzsch-type thiazole synthesis. researchgate.netnih.gov

Strategic Considerations:

Order of Events: A critical consideration is whether to construct the thiazole ring first and then append the side chain, or to incorporate a precursor of the side chain into one of the fragments used for the ring-forming reaction. The former approach is generally more convergent and modular.

Stereochemistry: The 1-cyclopropylethoxy group contains a stereocenter. Therefore, a key strategic decision is when and how to introduce this chirality. Options include using an enantiomerically pure starting material, such as (R)- or (S)-1-cyclopropylethanol, or employing an asymmetric reaction to create the chiral center during the synthesis.

Functional Group Compatibility: The choice of reagents and reaction conditions must be compatible with the functional groups present in the intermediates, particularly the potentially sensitive thiazole ring.

Development of Novel Synthetic Pathways to this compound

Based on retrosynthetic analysis, several synthetic pathways can be devised, focusing on the assembly of the thiazole ring and the introduction of the alkoxy side chain.

The construction of the 1,3-thiazole core is a well-established area of heterocyclic chemistry. Several reliable methods can be adapted for this purpose.

Hantzsch Thiazole Synthesis: This is a classic and versatile method involving the condensation of an α-haloketone with a thioamide. researchgate.netnih.govyoutube.com To generate a thiazole suitable for 2-alkoxy substitution, one could use thiourea, which yields a 2-aminothiazole. The amino group can then be converted to a hydroxyl group via diazotization followed by hydrolysis, yielding the 2-hydroxy-1,3-thiazole precursor.

Lawesson's Reagent-Mediated Cyclization: An alternative approach involves the reaction of N-(2-oxoalkyl)amides with Lawesson's reagent. organic-chemistry.orgnih.govacs.orgberkeley.eduresearchgate.net This method can directly yield 2-substituted thiazoles. Microwave-assisted protocols using Lawesson's reagent have been shown to be highly efficient, often proceeding in high yield without the need for a solvent. organic-chemistry.orgnih.govacs.org

With a suitable 2-substituted thiazole in hand, the 1-cyclopropylethoxy side chain can be introduced. The choice of method depends on the nature of the substituent at the 2-position of the thiazole.

From 2-Halothiazole: A 2-bromo- or 2-chlorothiazole (B1198822) can be reacted with 1-cyclopropylethanol in the presence of a strong base (e.g., sodium hydride) to form the alkoxide. This nucleophile then displaces the halide from the thiazole ring to form the ether linkage.

From 2-Hydroxy-1,3-thiazole: The 2-hydroxythiazole intermediate, which exists in tautomeric equilibrium with thiazol-2(3H)-one, can be used in several classic etherification reactions.

The key coupling step involves the formation of the ether bond between the thiazole ring and the 1-cyclopropylethoxy moiety.

Williamson Ether Synthesis: This is a robust and widely used method for forming ethers. masterorganicchemistry.compearson.combyjus.comwikipedia.org The reaction involves an alkoxide nucleophile reacting with an alkyl halide in an S_N2 reaction. For the synthesis of this compound, two routes are possible:

Route A: The sodium or potassium salt of 2-hydroxythiazole (the nucleophile) reacts with a 1-cyclopropylethyl halide or sulfonate (e.g., tosylate) as the electrophile.

Route B: The sodium or potassium salt of 1-cyclopropylethanol (the nucleophile) reacts with a 2-halothiazole (the electrophile). wikipedia.org Route B is often preferred as secondary halides (as in Route A) can lead to competing elimination reactions, reducing the yield of the desired ether. masterorganicchemistry.com

Mitsunobu Reaction: This reaction allows for the coupling of an alcohol with a nucleophile (in this case, 2-hydroxythiazole) under mild, dehydrative conditions using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.eduwikipedia.orgorganic-chemistry.org A significant advantage of the Mitsunobu reaction is that it proceeds with a predictable inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.orgnih.gov This makes it a powerful tool for stereochemical control.

Optimization of Reaction Conditions for High Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions.

For the Williamson ether synthesis , key parameters to optimize include the choice of base, solvent, and temperature. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective for generating the alkoxide. Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used to dissolve the reactants and facilitate the S_N2 reaction.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Base | NaH | K₂CO₃ | t-BuOK | NaH provides rapid and complete deprotonation, often leading to higher yields. |

| Solvent | THF | DMF | Acetonitrile | DMF's high boiling point allows for higher reaction temperatures, which can increase the rate, but may also promote side reactions. THF is a good general-purpose solvent. |

| Temperature | 25°C (RT) | 60°C | 80°C | Moderate heating (e.g., 60°C) often provides a good balance between reaction rate and selectivity. |

For the Mitsunobu reaction , optimization involves the choice of phosphine (B1218219) and azodicarboxylate reagent. While PPh₃ and DEAD are standard, other reagents can be used to simplify purification. The order of addition of reagents can also be important; pre-forming the betaine (B1666868) intermediate by mixing the phosphine and azodicarboxylate before adding the alcohol and nucleophile can sometimes improve results. wikipedia.org

Stereochemical Control and Asymmetric Synthesis Approaches to Enantiomerically Pure this compound

The presence of a chiral center in the 1-cyclopropylethoxy side chain necessitates strategies for producing the compound as a single enantiomer.

The most direct approach is a chiral pool synthesis , which utilizes an enantiomerically pure starting material. Enantiopure (R)- or (S)-1-cyclopropylethanol can be prepared through various methods, including the asymmetric reduction of cyclopropyl (B3062369) methyl ketone using chiral catalysts or enzymatic resolution. google.com Using one of these enantiopure alcohols in a subsequent Williamson or Mitsunobu reaction will transfer the chirality to the final product.

When using the Williamson ether synthesis with an enantiopure 1-cyclopropylethanol-derived alkoxide and 2-halothiazole, the reaction proceeds with retention of configuration at the chiral center, as the stereocenter is not directly involved in the substitution reaction.

When using the Mitsunobu reaction with an enantiopure 1-cyclopropylethanol, the reaction proceeds via an S_N2 mechanism at the chiral carbon, resulting in a clean inversion of configuration . organic-chemistry.org For example, using (R)-1-cyclopropylethanol will yield (S)-2-(1-cyclopropylethoxy)-1,3-thiazole. This predictability is a key advantage for asymmetric synthesis. nih.govnih.gov

The development of catalytic asymmetric methods, where a chiral catalyst induces enantioselectivity in the C-O bond-forming step with a prochiral or racemic substrate, represents a more advanced strategy for stereoselective synthesis. nih.gov

Derivatization Reactions and Analogue Synthesis of this compound

Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies

Future research may shed light on the chemical properties and potential applications of this specific compound, at which point a detailed article could be composed.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 1 Cyclopropylethoxy 1,3 Thiazole

High-Resolution Spectroscopic Techniques for Structural Confirmation

The definitive structural confirmation of 2-(1-Cyclopropylethoxy)-1,3-thiazole relies on a combination of high-resolution spectroscopic methods. These techniques provide unambiguous evidence of atomic connectivity, molecular weight, and the nature of functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like this compound. numberanalytics.comnumberanalytics.com One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons, while two-dimensional (2D) techniques establish the connectivity between atoms.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the thiazole (B1198619) ring protons, the methine proton of the ethoxy group, the methyl group, and the diastereotopic protons of the cyclopropyl (B3062369) ring. The ¹³C NMR spectrum would complement this by showing characteristic resonances for the thiazole ring carbons, the chiral carbon of the ethoxy bridge, and the carbons of the cyclopropyl and methyl groups. mdpi.comresearchgate.net

2D NMR Spectroscopy: To confirm the proposed structure, several 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, between the methine proton and the methyl protons of the ethoxy group, and within the cyclopropyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of each carbon signal based on the known proton assignments. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the molecular fragments. It would show correlations between the thiazole protons and carbons, and critically, between the methine proton of the ethoxy group and the C2 carbon of the thiazole ring, confirming the ether linkage. numberanalytics.comnih.gov

Solid-State NMR (SSNMR): For the analysis of the compound in its solid form, ¹³C{¹⁴N} SSNMR experiments could serve as an "attached nitrogen test" to definitively identify the carbon atoms directly bonded to the nitrogen in the thiazole ring. nih.goviastate.edu This technique can be particularly useful for distinguishing between isomers and confirming the structure without the need for dissolution. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |

| Thiazole H-4 | ~7.2 - 7.4 | ~115 - 120 | C2, C5 |

| Thiazole H-5 | ~7.6 - 7.8 | ~140 - 145 | C2, C4 |

| Thiazole C2 (O-C=N) | - | ~165 - 170 | H-4, H-5, O-CH |

| O-CH (ethoxy methine) | ~5.0 - 5.4 (quartet) | ~75 - 80 | C2 (Thiazole), CH₃, Cyclopropyl C |

| CH₃ (ethoxy methyl) | ~1.5 - 1.7 (doublet) | ~20 - 25 | O-CH, Cyclopropyl C |

| Cyclopropyl CH | ~1.0 - 1.3 (multiplet) | ~10 - 15 | O-CH, CH₃, Cyclopropyl CH₂ |

| Cyclopropyl CH₂ | ~0.4 - 0.8 (multiplets) | ~3 - 8 | Cyclopropyl CH |

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the parent ion, allowing for the determination of the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers a roadmap of the molecule's structure. For this compound, the molecular ion peak would be expected at a specific m/z value corresponding to its exact mass.

The primary fragmentation pathways for ethers typically involve cleavage of the carbon-carbon bond alpha to the oxygen atom (α-cleavage). libretexts.orgmiamioh.eduwikipedia.org Another significant fragmentation would be the cleavage of the C-O bond.

Expected Fragmentation Pathways:

α-Cleavage: Loss of a methyl radical (•CH₃) from the ethoxy group to form a stabilized cation.

α-Cleavage: Loss of a cyclopropyl radical (•C₃H₅) to form another stabilized cation.

C-O Bond Cleavage: Cleavage of the ether bond to generate a thiazole-containing cation and a cyclopropylethoxy radical, or vice versa.

Thiazole Ring Fragmentation: Subsequent fragmentation of the thiazole ring itself, often characterized by the loss of small molecules like HCN or thioformyl (B1219250) radicals. researchgate.net

Table 2: Predicted HRMS Fragments for this compound

| Fragment Ion Structure | Description | Predicted Exact Mass (m/z) |

| [C₇H₉NOS]⁺• | Molecular Ion | 167.0456 |

| [C₆H₆NOS]⁺ | Loss of •CH₃ | 152.0221 |

| [C₄H₄NOS]⁺ | Loss of •C₃H₅ (cyclopropyl) | 114.0014 |

| [C₃H₂NS]⁺ | Thiazol-2-yl cation | 84.9908 |

| [C₄H₇O]⁺ | 1-Cyclopropylethoxy cation | 71.0497 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present.

For this compound, the key vibrational modes would include:

C-H stretching: Aromatic-like C-H stretches from the thiazole ring and aliphatic C-H stretches from the ethoxy and cyclopropyl groups.

C=N and C=C stretching: These vibrations from the thiazole ring are characteristic of heteroaromatic systems and typically appear in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net

C-O-C stretching: A strong, characteristic band for the ether linkage, typically observed in the 1250-1050 cm⁻¹ region.

Thiazole Ring Vibrations: Various ring stretching and bending modes, including those involving the C-S bond, provide further confirmation of the heterocyclic core. iosrjournals.orgresearchgate.net

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Thiazole C-H Stretch | 3100 - 3050 | Medium |

| Aliphatic C-H Stretch (ethoxy, cyclopropyl) | 3000 - 2850 | Strong |

| C=N Stretch (thiazole ring) | 1620 - 1580 | Medium to Strong |

| C=C Stretch (thiazole ring) | 1550 - 1450 | Medium to Strong |

| C-H Bending (aliphatic) | 1470 - 1360 | Medium |

| Asymmetric C-O-C Stretch (ether) | 1250 - 1150 | Strong |

| Symmetric C-O-C Stretch (ether) | 1100 - 1050 | Strong |

| Thiazole Ring Breathing/Deformation | 900 - 600 | Medium |

Conformational Analysis and Stereochemical Assignment of this compound

The presence of single bonds in the 1-cyclopropylethoxy side chain allows for conformational flexibility. The key rotational bonds are the C(thiazole)-O bond and the O-C(ethoxy) bond. Computational methods, such as Density Functional Theory (DFT), are typically employed to explore the potential energy surface and identify the most stable, low-energy conformers. nih.govnih.gov

The stability of different conformations is governed by a balance of steric hindrance between the cyclopropyl group and the thiazole ring, and potential stabilizing intramolecular interactions. Studies on related thiazole-containing molecules show that specific conformations can be favored to minimize steric clash. nih.govresearchgate.net

A crucial structural feature of this molecule is the chiral center at the first carbon of the ethoxy group. This gives rise to two enantiomers: (R)-2-(1-cyclopropylethoxy)-1,3-thiazole and (S)-2-(1-cyclopropylethoxy)-1,3-thiazole. The assignment of the absolute stereochemistry would require either X-ray crystallography of a single enantiomer or the use of chiroptical techniques in conjunction with theoretical calculations.

Solid-State Structural Analysis (e.g., X-ray Crystallography)

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would confirm the connectivity established by NMR and MS, and it would reveal the preferred conformation adopted by the molecule in the crystal lattice. Furthermore, it would elucidate any intermolecular interactions, such as C-H···N or C-H···S hydrogen bonds or π-stacking of the thiazole rings, which dictate the crystal packing arrangement. While no experimental crystal structure for this specific compound is publicly available, hypothetical data based on known structures of substituted thiazoles can be projected.

Table 4: Hypothetical Key Geometric Parameters from X-ray Crystallography

| Parameter | Description | Expected Value |

| C2-N3 Bond Length (Å) | Thiazole imine bond | ~1.30 - 1.32 Å |

| C4-C5 Bond Length (Å) | Thiazole double bond | ~1.36 - 1.38 Å |

| S1-C2 Bond Length (Å) | Thiazole thioether-like bond | ~1.74 - 1.76 Å |

| C2-O Bond Length (Å) | Ether bond to the thiazole ring | ~1.34 - 1.36 Å |

| O-C(ethoxy) Bond Length (Å) | Ether bond to the chiral carbon | ~1.43 - 1.45 Å |

| N3-C2-S1 Angle (°) | Angle at the top of the thiazole ring | ~110 - 112° |

| C2-O-C(ethoxy) Angle (°) | Bond angle of the ether linkage | ~117 - 120° |

Chiroptical Properties and Chirality Determination (e.g., Circular Dichroism)

Due to the existence of a stereocenter, this compound is a chiral molecule and is expected to be optically active. Its enantiomers will rotate the plane of polarized light in equal but opposite directions. Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are used to study such molecules. rsc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The (R) and (S) enantiomers of this compound would be expected to produce mirror-image CD spectra. nih.govrsc.org The specific absorption bands, known as Cotton effects, correspond to electronic transitions within the molecule, primarily those associated with the thiazole chromophore.

The sign and magnitude of the Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore. Therefore, by comparing the experimentally measured CD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the (R) and (S) configurations, the absolute configuration of a given enantiomerically pure sample can be determined. nih.gov

Theoretical and Computational Studies of 2 1 Cyclopropylethoxy 1,3 Thiazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of thiazole (B1198619) derivatives. kbhgroup.inresearchgate.net These computational methods provide insights into molecular geometry, energy landscapes, and the distribution of electrons, which are critical for predicting chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the structural and electronic properties of molecules. researchgate.netnih.govnih.gov For thiazole derivatives, DFT calculations, often employing methods like B3LYP with a 6-311G(d,p) basis set, are utilized to determine optimized molecular geometries, including bond lengths and angles, without any geometric constraints. kbhgroup.inresearchgate.net These calculations provide the ground-state electronic structure and energy of the molecule. researchgate.net

The optimized geometry reveals the most stable three-dimensional arrangement of atoms. For instance, in related thiazole structures, DFT calculations can predict the planarity between different rings and substituents, which can influence molecular interactions. nih.gov The energies calculated through DFT are crucial for understanding the molecule's stability and are used as a basis for further reactivity studies. nih.gov Although specific experimental data for 2-(1-Cyclopropylethoxy)-1,3-thiazole is not detailed, theoretical parameters can be reliably computed.

Table 1: Representative Calculated Geometric Parameters for a Thiazole Moiety using DFT

This table presents typical bond lengths and angles for a thiazole ring, as determined by DFT calculations on analogous structures. Specific values for this compound would require dedicated computation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is associated with the molecule's nucleophilicity, with higher HOMO energy values indicating a greater ability to donate electrons. researchgate.net Conversely, the energy of the LUMO relates to electrophilicity, where lower LUMO energy values suggest a greater ability to accept electrons. researchgate.net The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. researchgate.net A small energy gap implies that the molecule is more reactive and facilitates intramolecular charge transfer. kbhgroup.in For thiazole derivatives, FMO analysis helps predict their behavior in chemical reactions and their potential for electronic applications. kbhgroup.inresearchgate.netmdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for Thiazole Derivatives

This table provides example energy values for HOMO, LUMO, and the energy gap, which are crucial indicators of chemical reactivity. Data is generalized from studies on various thiazole compounds.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

These simulations provide insights into the dynamic behavior of the molecule, which is crucial for understanding how it might interact with biological targets. nih.gov By simulating the molecule's movement, researchers can identify the most stable conformations and the energy barriers between them. nih.gov The flexibility of the cyclopropyl (B3062369) and ethoxy groups attached to the rigid thiazole ring would be of particular interest, as this can significantly influence how the molecule fits into a binding pocket of a protein. researchgate.netnih.gov Studies on other thiazole-containing compounds have shown that the thiazole ring can significantly reduce the flexibility of the molecular backbone, leading to more defined conformations. researchgate.netnih.govnih.gov

Prediction of Molecular Interactions and Binding Modes with Biological Targets

Computational docking is a key technique used to predict how a molecule, or ligand, binds to a specific biological target, such as a protein or enzyme. nih.govnih.gov This method places the ligand into the binding site of a receptor and scores the interaction, typically in terms of binding energy. nih.govnih.gov For this compound, docking studies could predict its binding affinity and orientation within the active site of various enzymes, which is a critical step in drug discovery. mdpi.comnih.gov

The predicted binding modes reveal specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, between the ligand and the amino acid residues of the protein. nih.gov For instance, the sulfur atom of the thiazole ring can form noncovalent bonds, and the aromatic ring can participate in arene-H bonds, enhancing the stability of the ligand-receptor complex. nih.gov These computational predictions help to understand the structural basis of a compound's biological activity and guide the design of more potent analogues. researchgate.netresearchgate.netresearchgate.net

Table 3: Common Molecular Interactions of Thiazole Derivatives with Biological Targets

This table summarizes the types of non-covalent interactions that thiazole-containing molecules frequently form with protein targets, as identified through molecular docking studies.

Structure-Based and Ligand-Based Design Principles for Analogues

The design of new molecules with improved properties relies heavily on structure-based and ligand-based approaches, which are informed by computational studies. nih.govresearchgate.net

Structure-based drug design utilizes the three-dimensional structure of the biological target, obtained through methods like X-ray crystallography or NMR spectroscopy. With the target's structure known, new analogues of a compound like this compound can be designed to fit perfectly into the binding site, maximizing favorable interactions and improving potency and selectivity.

Ligand-based drug design is employed when the structure of the target is unknown. This approach uses the knowledge of a set of molecules known to be active. By analyzing the common structural features and properties (the pharmacophore) of these active ligands, new molecules can be designed that incorporate these key features.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Correlation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netlaccei.org For thiazole derivatives, 2D and 3D-QSAR models are developed to predict their activity and to understand the underlying mechanisms. researchgate.netnih.govimist.ma

In a QSAR study, various molecular descriptors—numerical values that describe the physicochemical, electronic, or topological properties of a molecule—are calculated. imist.ma A mathematical model, often using methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), is then built to correlate these descriptors with the observed biological activity (e.g., IC₅₀ values). researchgate.netlaccei.orgimist.ma

A robust QSAR model can be used to predict the activity of newly designed, not-yet-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com Furthermore, the descriptors included in the final model provide valuable insights into which molecular properties are most important for the desired biological effect, thus guiding further drug design efforts. researchgate.netlaccei.org

Table 4: Common Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives

This table lists some of the molecular descriptors frequently employed in QSAR modeling to correlate the structural features of thiazole compounds with their biological activities.

In-depth Analysis of this compound in Computational Drug Design Remains Largely Undocumented in Public Research

The 1,3-thiazole ring is a well-established scaffold in drug discovery, known for its wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. Computational methods such as pharmacophore modeling and virtual screening are frequently employed to explore the therapeutic potential of new thiazole derivatives. These techniques help in identifying the crucial chemical features required for biological activity and in screening large compound libraries to find potential drug candidates.

However, the application of these computational approaches specifically to this compound has not been detailed in the available scientific literature. Consequently, there is a lack of specific data regarding its pharmacophore models or its performance in virtual screening campaigns against particular biological targets. The generation of detailed research findings and specific data tables, as would be expected from dedicated computational studies, is therefore not possible at this time.

Researchers have utilized pharmacophore modeling to understand the structure-activity relationships of various thiazole derivatives. For instance, studies have focused on identifying the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions that are critical for the binding of thiazole-containing ligands to their respective protein targets. Similarly, virtual screening of thiazole libraries has been instrumental in identifying novel inhibitors for a range of enzymes and receptors.

While these general methodologies are well-documented for the broader thiazole chemical space, the specific outcomes, such as identified hit compounds, binding affinity data, or validated pharmacophore hypotheses for this compound, remain unelucidated in published research. Future computational and experimental studies would be necessary to characterize the pharmacophore features of this specific compound and to explore its potential interactions with biological macromolecules through virtual screening. Such research would be essential to determine its potential as a lead compound for drug development.

Mechanistic Investigations of Biological Interactions of 2 1 Cyclopropylethoxy 1,3 Thiazole Pre Clinical, in Vitro Focus

Elucidation of Specific Enzyme Inhibition Mechanisms

Kinetic Studies of Enzyme-Compound Interactions

No specific data from kinetic studies detailing the interaction between 2-(1-Cyclopropylethoxy)-1,3-thiazole and any enzyme are available in the public domain. Such studies would be essential to determine parameters like the inhibition constant (K_i) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Identification of Covalent vs. Non-Covalent Binding

There is no available research that identifies whether this compound acts as a covalent or non-covalent inhibitor of any specific biological target. This information is crucial for understanding the permanence of its effects at a molecular level.

Analysis of Receptor Binding Dynamics and Kinetics

Radioligand Binding Assays (Mechanistic Aspects)

No mechanistic data from radioligand binding assays involving this compound have been published. These assays would be necessary to quantify its affinity for specific receptors and to characterize its binding properties.

Dissociation Rate Studies (Residence Time)

Information regarding the dissociation rate and residence time of this compound from any potential biological target is not available. Such studies are critical for understanding the duration of the compound's pharmacological effect.

Identification of Molecular Targets and Pathways in Cell-Free Systems

There are no published in vitro studies using cell-free systems to identify the specific molecular targets or biological pathways modulated by this compound.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding of Binding and Inhibition

No dedicated structure-activity relationship (SAR) studies for this compound have been identified in the current body of scientific literature. SAR studies are crucial for understanding how the chemical structure of a compound correlates with its biological activity. Such investigations would typically involve the synthesis and biological evaluation of a series of analogues of this compound.

For a comprehensive SAR analysis, researchers would systematically modify specific moieties of the parent compound. In the case of this compound, these modifications could include:

Alterations to the Cyclopropyl (B3062369) Group: Exploring the impact of varying the size of the cycloalkyl ring (e.g., cyclobutyl, cyclopentyl) or introducing substituents on the cyclopropyl ring.

Modifications of the Ethoxy Linker: Investigating changes in the length of the alkyl chain, introducing branching, or replacing the ether linkage with other functional groups (e.g., thioether, amide).

Substitution on the Thiazole (B1198619) Ring: Introducing various substituents at different positions of the 1,3-thiazole ring to probe electronic and steric effects on binding and inhibitory activity.

The data from these hypothetical studies would be compiled into tables to delineate the relationship between structural changes and biological outcomes, such as binding affinity or enzyme inhibition constants. However, without experimental data, no such analysis can be provided for this compound.

Investigating Off-Target Interactions at the Molecular Level (Mechanistic, not safety)

Information regarding the off-target interactions of this compound at the molecular level is not available in the reviewed literature. Mechanistic investigations into off-target effects are essential for understanding the broader pharmacological profile of a compound beyond its intended biological target.

Such studies would typically involve screening the compound against a panel of receptors, enzymes, and ion channels to identify unintended molecular interactions. Techniques like radioligand binding assays, enzymatic assays, and computational modeling are often employed to characterize the binding kinetics and mode of interaction with any identified off-targets.

Without these preclinical, in vitro studies, a mechanistic understanding of the potential off-target profile for this compound cannot be established.

Metabolic Transformations of 2 1 Cyclopropylethoxy 1,3 Thiazole in Vitro and Pre Clinical Models

Identification of Primary Metabolites and Metabolic Pathways in Model Systems (e.g., Liver Microsomes)

No information is currently available in the public domain regarding the primary metabolites and metabolic pathways of 2-(1-Cyclopropylethoxy)-1,3-thiazole in in vitro systems such as human or animal liver microsomes.

Generally, metabolism studies in liver microsomes aim to identify the products of Phase I (functionalization) and Phase II (conjugation) reactions. For a compound with the structure of this compound, potential metabolic pathways could include:

Oxidation: Hydroxylation of the cyclopropyl (B3062369) or thiazole (B1198619) ring, O-dealkylation of the ethoxy group, or oxidation of the sulfur atom in the thiazole ring.

Hydrolysis: Cleavage of the ether linkage.

Conjugation: Glucuronidation or sulfation of any hydroxylated metabolites.

Without experimental data, the primary metabolites remain unidentified.

Characterization of Enzymatic Systems Responsible for Biotransformation (e.g., Cytochrome P450s, Flavin-containing Monooxygenases)

There are no published studies identifying the specific enzymatic systems, such as Cytochrome P450 (CYP) isoforms or Flavin-containing Monooxygenases (FMOs), responsible for the biotransformation of this compound.

Typically, reaction phenotyping studies are conducted using a panel of recombinant human CYP enzymes or specific chemical inhibitors in liver microsomes to determine the contribution of each enzyme to the compound's metabolism. This would elucidate which CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are the primary drivers of its metabolic clearance.

In Vitro Metabolic Stability and Reaction Phenotyping Studies

No data on the in vitro metabolic stability of this compound in liver microsomes or other in vitro systems is publicly available.

Metabolic stability assays are crucial in early drug discovery to predict the in vivo half-life and clearance of a compound. These studies involve incubating the compound with liver microsomes and measuring the rate of its disappearance over time. The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint).

Table 1: Illustrative Data Table for In Vitro Metabolic Stability (Hypothetical)

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

Stereoselective Metabolism Investigations (if applicable)

The this compound molecule contains a chiral center at the carbon atom of the ethoxy group attached to the cyclopropyl ring. Therefore, it exists as a racemic mixture of two enantiomers unless a stereoselective synthesis is employed. There is no information available on whether the metabolism of this compound is stereoselective.

Stereoselective metabolism investigations would determine if the two enantiomers are metabolized at different rates or through different pathways by metabolic enzymes. This could be assessed by developing chiral analytical methods to quantify the individual enantiomers and their respective metabolites in in vitro test systems.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Development of Advanced Analytical Methodologies for 2 1 Cyclopropylethoxy 1,3 Thiazole Research

Quantitative and Qualitative Analytical Techniques for Complex Research Matrices (e.g., Biological Samples for Metabolism Studies)

In the realm of drug metabolism and pharmacokinetic studies, biological samples such as plasma, urine, and tissue homogenates present a significant analytical challenge due to their complex nature. The development of robust analytical techniques is paramount for the accurate quantification and identification of the parent compound, 2-(1-Cyclopropylethoxy)-1,3-thiazole, and its potential metabolites.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of small molecules within complex matrices due to its high selectivity and sensitivity. nih.gov The development of an LC-MS/MS method for this compound would involve a systematic optimization of both chromatographic separation and mass spectrometric detection.

Chromatographic Separation: The primary goal of the chromatographic step is to separate the analyte of interest from endogenous matrix components and potential metabolites. This is typically achieved using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Key parameters to be optimized include the selection of the analytical column, the composition of the mobile phase, the flow rate, and the column temperature. For a compound like this compound, a C18 column is a common starting point. The mobile phase would likely consist of an aqueous component (e.g., water with a small percentage of formic acid to improve ionization) and an organic solvent (e.g., acetonitrile or methanol). fda.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound while maintaining good peak shape. nih.gov

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar to moderately polar compounds and would be a suitable choice for this compound. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions (fragments generated by collision-induced dissociation). This highly specific detection method minimizes interference from other compounds in the matrix. nih.gov

An illustrative example of optimized LC-MS/MS parameters for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion 1 (m/z) | Fragment 1 |

| Product Ion 2 (m/z) | Fragment 2 |

| Collision Energy | Optimized for each transition |

This table represents a hypothetical set of optimized parameters for the analysis of this compound.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net For a compound to be amenable to GC-MS analysis, it must be thermally stable and sufficiently volatile. If this compound possesses these characteristics, a direct GC-MS analysis could be developed. If not, derivatization to increase volatility and thermal stability may be necessary.

Chromatographic Separation: In GC, the separation is achieved by partitioning the analyte between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a stationary phase coated on the inside of a long, thin capillary column. mdpi.com The choice of the stationary phase is critical and depends on the polarity of the analyte. A non-polar or medium-polarity column would likely be suitable for this compound. The temperature of the GC oven is programmed to increase over time, allowing for the separation of compounds with different boiling points. mdpi.com

Mass Spectrometric Detection: After separation in the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI). EI is a high-energy ionization technique that generates a characteristic fragmentation pattern, which can be used for structural elucidation and confirmation of the analyte's identity. For quantitative analysis, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only specific ions characteristic of the analyte, thereby increasing sensitivity and selectivity. lcms.cz

A hypothetical set of optimized GC-MS parameters for the analysis of this compound is outlined below.

| Parameter | Condition |

| GC System | Gas Chromatograph |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (1 min), ramp to 280 °C at 20 °C/min, hold for 5 min |

| MS System | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temperature | 230 °C |

| Monitored Ions (m/z) | Ion 1, Ion 2, Ion 3 |

This table represents a hypothetical set of optimized parameters for the analysis of this compound.

Hyphenated Techniques for Metabolite Identification and Profiling

Understanding the metabolic fate of this compound is a critical aspect of its preclinical development. Hyphenated techniques, which couple a separation technique with a powerful detection method, are indispensable for the identification and profiling of metabolites in biological samples. nih.gov

LC-MS/MS is a primary tool for metabolite profiling. In a typical workflow, a biological sample (e.g., from an in vitro incubation with liver microsomes or an in vivo study) is analyzed using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument. These instruments provide highly accurate mass measurements, which can be used to determine the elemental composition of potential metabolites. By comparing the mass spectra of the parent compound and its metabolites, common metabolic transformations such as hydroxylation, oxidation, and glucuronidation can be identified. nih.gov

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the metabolite ions are fragmented to produce a characteristic pattern that can be used to pinpoint the site of metabolic modification. The combination of chromatographic retention time, accurate mass measurement, and MS/MS fragmentation pattern provides a high degree of confidence in the identification of metabolites. nih.gov

Method Validation for Research-Grade Analysis (Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantification)

Once an analytical method has been developed, it must be validated to ensure that it is suitable for its intended purpose. researchgate.net Method validation is a process that demonstrates that the analytical procedure is reliable and reproducible for the intended application. gavinpublishers.com The key parameters for validation of a research-grade analytical method are specificity, linearity, accuracy, precision, and the limits of detection and quantification. europa.eu

Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. gavinpublishers.com Specificity is typically assessed by analyzing blank samples of the matrix to ensure that there are no interfering peaks at the retention time of the analyte.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu A calibration curve is generated by analyzing a series of standards at different concentrations, and the linearity is assessed by the correlation coefficient (r²) of the regression line. mdpi.com

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by the method to the true value. europa.eu It is typically determined by analyzing samples with known concentrations of the analyte (quality control samples) and expressing the result as a percentage of the nominal concentration.

Precision: The precision of an analytical method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net

An example of acceptance criteria for a validated bioanalytical method is provided in the table below.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Mean concentration within ±15% of nominal (±20% at LOQ) |

| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |

| Specificity | No significant interference at the retention time of the analyte |

This table represents typical acceptance criteria for the validation of a bioanalytical method.

Future Directions and Emerging Research Avenues for 2 1 Cyclopropylethoxy 1,3 Thiazole

Exploration of Novel Synthetic Strategies for Advanced Analogues with Tuned Properties

The future development of 2-(1-Cyclopropylethoxy)-1,3-thiazole hinges on the ability to generate a diverse library of advanced analogues with finely tuned properties. The cyclopropyl (B3062369) motif is known to enhance metabolic stability and lipophilicity in drug candidates, making modifications to this part of the molecule a key area of interest. researchgate.net Exploration will likely focus on several advanced synthetic strategies:

Late-Stage Functionalization: Developing methods for direct C-H functionalization on the thiazole (B1198619) ring (at positions 4 and 5) would be highly efficient. This approach avoids de novo synthesis for each new analogue, allowing for rapid diversification of the core structure and the introduction of various functional groups to probe structure-activity relationships (SAR).

Novel Cyclization Techniques: While traditional methods like the Hantzsch synthesis are robust, future efforts may employ modern cyclization techniques. jpionline.org For instance, the use of Lawesson's reagent-mediated cyclization under microwave irradiation has been effective for producing 2-alkoxy-substituted thiazoles and could be optimized for creating novel precursors. nih.gov

Flow Chemistry: Implementing continuous flow synthesis can offer significant advantages in terms of safety, scalability, and reaction optimization. This could be particularly useful for exploring reaction conditions that are challenging in traditional batch setups, potentially leading to novel transformations on the this compound scaffold.

Combinatorial Chemistry: The generation of a combinatorial library of analogues, where the cyclopropyl and ethoxy groups are systematically varied, will be crucial. benthamdirect.com This could involve synthesizing a range of substituted cyclopropanols or other cyclic alcohols to create a diverse set of 2-alkoxy side chains, allowing for a thorough investigation of how this portion of the molecule influences biological activity.

These synthetic explorations will enable the creation of analogues with tailored electronic, steric, and pharmacokinetic properties, which is essential for optimizing the compound for specific biological targets.

Advanced Mechanistic Insights into Biological Interactions through Biophysical Methods

A deep understanding of how this compound and its analogues interact with biological targets at a molecular level is critical for rational drug design. Future research will necessitate the use of a suite of advanced biophysical techniques to elucidate these interactions. nih.gov The combination of multiple orthogonal biophysical assays is often employed to confirm target engagement and rule out non-specific activity. nih.gov

Key methods that will be instrumental include:

Surface Plasmon Resonance (SPR): This label-free technique can provide real-time kinetic data on the binding and dissociation of the compound with its protein target. mdpi.com This information is invaluable for understanding the affinity and residence time of the molecule, which are critical parameters for its biological efficacy.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity). purdue.edu This data offers deeper insights into the forces driving the binding event.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can provide high-resolution, three-dimensional structures of the compound bound to its target protein. This atomic-level information is the gold standard for understanding the precise binding mode and identifying key interactions that can be optimized for improved potency and selectivity.

Thermal Shift Assays (TSA): TSA is a high-throughput method used to assess whether a compound binds to and stabilizes a target protein, making it an effective tool for initial screening and validation of hits from a library of analogues. mdpi.com

The data generated from these methods will be crucial for building a comprehensive picture of the molecular mechanism of action, guiding the design of next-generation analogues with enhanced target specificity and potency.

| Technique | Primary Output | Key Application |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and affinity (KD) | Quantifying binding strength and residence time. mdpi.com |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (ΔH, ΔS, KD) | Understanding the driving forces of the binding interaction. purdue.edu |

| X-ray Crystallography / Cryo-EM | 3D structure of the compound-target complex | Visualizing the precise binding mode at the atomic level. |

| Thermal Shift Assay (TSA) | Change in protein melting temperature (ΔTm) | High-throughput screening for compound binding and target stabilization. mdpi.com |

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Emerging research avenues in this domain include:

Generative Models: Using generative algorithms, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel analogues of this compound in silico. mdpi.com These models can learn the underlying chemical rules from large datasets and generate new molecules with desired properties. acm.org

Predictive Modeling (QSPR/QSAR): Developing robust Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. These ML models can predict the physicochemical properties, biological activity, and potential toxicity of newly designed analogues before they are synthesized, allowing researchers to prioritize the most promising candidates. researchgate.net

Retrosynthesis Prediction: Employing AI tools to predict viable synthetic routes for novel, complex analogues. This can save significant time and resources in the laboratory by identifying the most efficient ways to create target molecules. acm.org

High-Throughput Virtual Screening: Using ML-powered docking simulations to screen vast virtual libraries of compounds against a biological target to identify molecules with a thiazole core that are likely to be active. nih.gov

By leveraging AI and ML, researchers can more effectively navigate the vast chemical space to identify and optimize analogues of this compound with a higher probability of success.

Expanding the Scope of Chemical Reactivity and Synthetic Utility Studies

A thorough understanding of the inherent chemical reactivity of the this compound core is essential for unlocking its full potential as a versatile building block in organic synthesis. Future studies will likely focus on systematically exploring its reactivity profile. numberanalytics.com

Key areas for investigation include:

Metal-Catalyzed Cross-Coupling: Investigating the utility of the thiazole ring in various cross-coupling reactions (e.g., Suzuki, Stille, Negishi). numberanalytics.comresearchgate.net This would involve first halogenating the thiazole at the 4- or 5-position and then using these intermediates to introduce a wide range of substituents, thereby creating complex molecular architectures.

Cycloaddition Reactions: Exploring the participation of the thiazole ring in cycloaddition reactions, such as Diels-Alder reactions. numberanalytics.com Understanding the dienophilic or dienic nature of this specific 2-alkoxythiazole could open pathways to novel fused heterocyclic systems.

Reactivity of the 2-Alkoxy Group: Probing the stability and reactivity of the 2-(1-cyclopropylethoxy) group itself. Investigating whether this group can be cleaved or exchanged under specific conditions would expand the synthetic utility of the molecule, allowing it to serve as a protected or masked functional group.

C-H Activation: As a complement to traditional cross-coupling, direct C-H activation at the C4 and C5 positions of the thiazole ring is a highly sought-after transformation. Developing selective catalytic systems for this purpose would represent a major advance in the synthetic utility of this scaffold. numberanalytics.com

By systematically mapping the chemical reactivity of this compound, chemists can establish it as a valuable and versatile synthon for the construction of more complex and potentially bioactive molecules.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-cyclopropylethoxy)-1,3-thiazole and related analogs?

- Methodological Answer : Synthesis typically involves cyclization of α-haloketones with thiourea derivatives to form the thiazole core, followed by functionalization. For example, the introduction of cyclopropylethoxy groups can be achieved via nucleophilic substitution or coupling reactions under acidic/basic conditions. Reaction optimization may require catalysts like Cu(I) for click chemistry (e.g., triazole formation in related compounds) .

- Key Data :

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | DMF, 80°C | 65–75 | |

| Etherification | K₂CO₃, DCM | 50–60 |

Q. How is the purity and structural integrity of this compound validated experimentally?

- Methodological Answer : Characterize the compound using a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and cyclopropane ring integrity.

- IR spectroscopy to identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹).

- Elemental analysis (CHNS) to validate stoichiometry (e.g., C₈H₁₁NO₂S requires C 49.73%, H 5.70%).

- Mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Begin with antimicrobial assays (e.g., MIC against E. coli and S. aureus) and cytotoxicity screening (e.g., MTT assay on cancer cell lines like MCF7). Thiazole derivatives with halogen or bulky substituents often show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer :

- Systematic substitution : Modify the cyclopropylethoxy group (e.g., replace with fluorinated or branched alkoxy chains) and assess changes in bioactivity.

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs.

- Data-driven design : Correlate logP values (from HPLC) with cellular uptake efficiency .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Standardize assay conditions (e.g., cell line passage number, serum concentration).

- Validate target engagement using techniques like SPR (surface plasmon resonance) to measure binding affinity to proposed targets (e.g., bacterial dihydrofolate reductase).

- Cross-validate with orthogonal assays (e.g., isothermal titration calorimetry vs. enzymatic inhibition assays) .

Q. How can computational methods predict the binding mode of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to simulate interactions with active sites (e.g., cytochrome P450 enzymes).

- MD simulations (GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories.

- Free energy calculations (MM/PBSA) to quantify binding energetics .

Q. What analytical techniques are recommended for detecting degradation products under physiological conditions?

- Methodological Answer :

- HPLC-MS/MS to monitor hydrolytic cleavage of the cyclopropylethoxy group in PBS (pH 7.4).

- Stability studies : Accelerated degradation at 40°C/75% RH for 4 weeks, followed by LC-UV quantification .

Data Contradiction Analysis

Q. Why might NMR and X-ray crystallography data conflict in confirming the stereochemistry of the cyclopropane ring?

- Methodological Answer :

- NMR limitations : Diastereotopic protons in cyclopropane may produce overlapping signals, leading to misinterpretation.

- Crystallography advantage : Single-crystal X-ray resolves absolute configuration but requires high-purity crystals.

- Resolution : Use chiral HPLC to separate enantiomers and assign configurations unambiguously .

Experimental Design Considerations

Q. How to design a kinetic study to evaluate the compound’s inhibition mechanism on a specific enzyme?

- Methodological Answer :

- Initial rate measurements : Vary substrate concentrations (0.1–10× Km) with fixed inhibitor doses.

- Lineweaver-Burk plots : Distinguish competitive vs. non-competitive inhibition.

- Ki determination : Use nonlinear regression (GraphPad Prism) to fit data to Morrison’s equation .

Q. Q. What controls are essential in in vivo pharmacokinetic studies of this compound?

- Methodological Answer :

- Vehicle control : Administer formulation excipients (e.g., DMSO/saline) to isolate compound effects.

- Positive control : Use a marketed drug with similar pharmacokinetic properties (e.g., ciprofloxacin for antimicrobial studies).

- Sampling schedule : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose for LC-MS/MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.